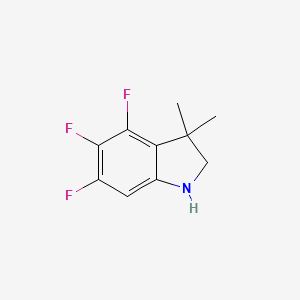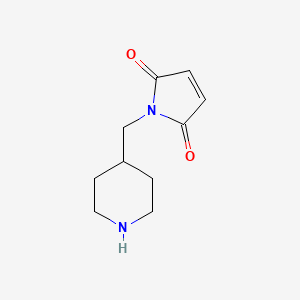
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione is a compound that features a piperidine ring attached to a pyrrole-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione typically involves multi-component reactions. One common method involves the reaction of piperidine with maleic anhydride under reflux conditions in ethanol. This reaction yields the desired compound with good efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound can be achieved through similar multi-component reactions, often utilizing continuous flow reactors to enhance yield and reduce reaction times. The use of green chemistry principles, such as ionic liquids as catalysts, has been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
Oxidation: Yields oxidized derivatives such as carboxylic acids.
Reduction: Produces reduced forms like alcohols.
Substitution: Results in substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpyrrolidine-3-amine: Shares a similar pyrrole structure but with different substituents.
Piperidin-4-ol derivatives: Contain the piperidine ring and exhibit similar biological activities
Uniqueness
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione is unique due to its specific combination of the piperidine and pyrrole-2,5-dione moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(piperidin-4-ylmethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H14N2O2/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8/h1-2,8,11H,3-7H2 |
Clé InChI |
YGBYDLPDBMHIAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
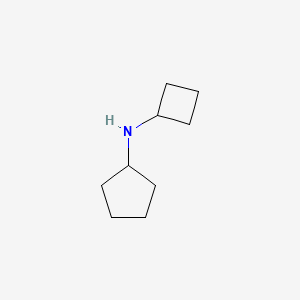
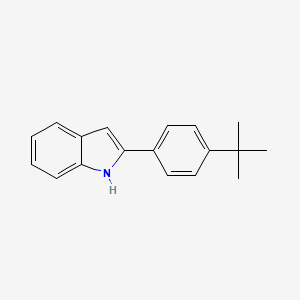
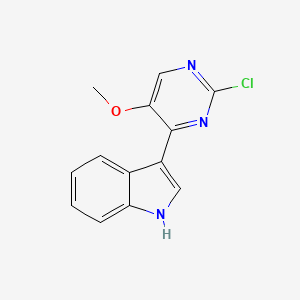
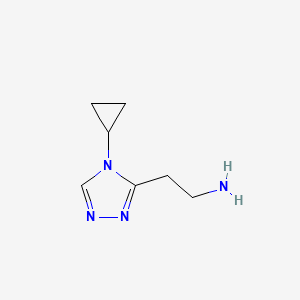

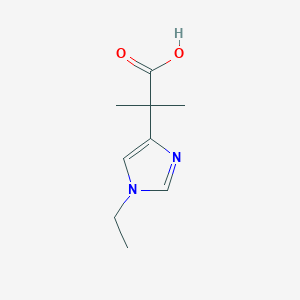
![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)
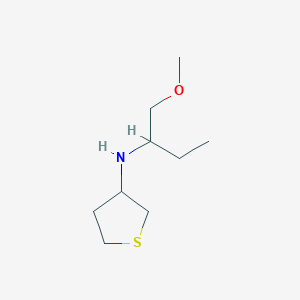
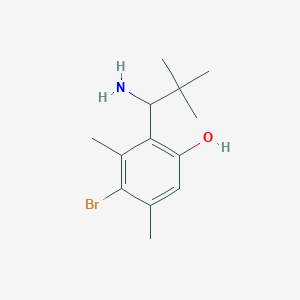

![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
